molecular formula C37H61NO9 B1259095 Pavoninin-5 CAS No. 94480-49-6

Pavoninin-5

Cat. No. B1259095
CAS RN: 94480-49-6
M. Wt: 663.9 g/mol
InChI Key: AGGNNZKNWLCKAW-FCVMGCFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pavoninin-5 is a natural product found in Pardachirus pavoninus with data available.

Scientific Research Applications

Shark Repellent Properties

Pavoninin-5, along with other pavoninins (1 to 6), is a component of the defense secretion of the sole Pardachirus pavoninus. These compounds exhibit ichthyotoxic and hemolytic properties and are primarily known for their shark-repelling activities. Research has identified pavoninins as key factors responsible for the sole's ability to repel predators like sharks. This discovery has led to the exploration of pavoninins, especially pavoninin-5, as potential shark repellents (Tachibana, Sakaitanai, & Nakanishi, 1984).

Synthesis and Structural Analysis

Significant efforts have been made to synthesize pavoninin-5 and understand its chemical structure. The synthesis of pavoninin-5's aglycone, for example, has been achieved from diosgenin in multiple steps, providing a deeper insight into its chemical nature and potential for large-scale production (Williams, Gong, Hoff, & Olubodun, 2005). Additionally, research has been done on the synthesis of the aglycone of 26-O-deacetyl pavoninin-5, further contributing to the understanding of its chemical properties and potential applications (Williams, Chai, Bloxton, Gong, & Solvibile, 2003).

Impact on Membrane Perturbation

Research on pavoninin-1, a closely related compound, and its analogues, has provided insights into the mode of action of these glycosides. Studies suggest that these compounds can cause perturbation in phosphatidylcholine liposomal membranes, indicating potential biological activities that may be relevant to pavoninin-5 as well (Ohnishi & Tachibana, 1997).

Broader Context of Steroidal Saponins

Pavoninins are a part of the broader category of steroidal saponins, which have various biological effects, including membrane-permeabilizing and immunostimulant properties. The study of pavoninins, including pavoninin-5, contributes to the understanding of the diverse biological activities of steroidal saponins (Williams & Gong, 2007).

properties

CAS RN

94480-49-6

Product Name

Pavoninin-5

Molecular Formula

C37H61NO9

Molecular Weight

663.9 g/mol

IUPAC Name

[(2R,6R)-6-[(3S,8R,9S,10R,13R,14S,15S,17R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate

InChI

InChI=1S/C37H61NO9/c1-20(19-45-23(4)41)8-7-9-21(2)28-17-29(46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35)31-26-11-10-24-16-25(42)12-14-36(24,5)27(26)13-15-37(28,31)6/h10,20-21,25-35,39,42-44H,7-9,11-19H2,1-6H3,(H,38,40)/t20-,21-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36+,37-/m1/s1

InChI Key

AGGNNZKNWLCKAW-FCVMGCFXSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)COC(=O)C

SMILES

CC(CCCC(C)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C

Canonical SMILES

CC(CCCC(C)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C

synonyms

(25R)-cholest-5-en-3beta,15alpha,26-triol
cholest-5-en-3,15,26-triol
pavoninin 5
pavoninin-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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